molecular formula C17H16F3N3OS B2874041 (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034522-00-2

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No.: B2874041
CAS No.: 2034522-00-2
M. Wt: 367.39
InChI Key: OWFUAYFQDMASSR-UHFFFAOYSA-N
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Description

The compound “(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone” is a heterocyclic molecule featuring three distinct structural motifs:

6,7-Dihydrothieno[3,2-c]pyridine: A bicyclic system combining thiophene and pyridine rings, known for its role in modulating electronic properties and binding interactions in medicinal chemistry .

6-(Trifluoromethyl)pyridine: A pyridine derivative with a strong electron-withdrawing trifluoromethyl group, enhancing metabolic stability and lipophilicity .

Properties

IUPAC Name

[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3OS/c18-17(19,20)15-2-1-11(7-21-15)16(24)23-9-13(10-23)22-5-3-14-12(8-22)4-6-25-14/h1-2,4,6-7,13H,3,5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFUAYFQDMASSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the thienopyridine and azetidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations.

Chemical Reactions Analysis

Types of Reactions

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and thienopyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features and Analog Identification

The target compound shares structural similarities with other dihydrothienopyridine-based molecules, differing primarily in substituents and ring systems. Below is a comparative analysis with notable analogs (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Molecular Weight (g/mol) Calculated logP Key Features
Target Compound Dihydrothienopyridine + Azetidine 6-(Trifluoromethyl)pyridine ~383.35 ~2.8 High rigidity (azetidine), enhanced metabolic stability (CF₃)
6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl(1H-imidazol-1-yl)methanone (1AJ) Dihydrothienopyridine Imidazole 241.29 ~1.5 Five-membered imidazole (lower strain, flexible H-bonding)
(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol Pyridine Pyrrolidine + Fluorine ~382.49 ~3.1 Bulky silyl group (lipophilic), fluorinated pyridine (polarity modulation)
6-(2,3-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2... Dihydrothienopyridine Dichlorophenyl + Pyrazole ~374.25 ~3.5 Halogenated aromatic (enhanced binding affinity), pyrazole (H-bond donor)

Electronic and Steric Effects

  • Azetidine vs. In contrast, imidazole (1AJ) and pyrrolidine derivatives offer more rotational freedom, which may broaden target engagement .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The target compound’s logP (~2.8) balances solubility and membrane permeability, whereas analogs with bulky substituents (e.g., tert-butyldimethylsilyloxy in ) exhibit higher logP (~3.1), risking reduced aqueous solubility.
  • Metabolic Stability: The trifluoromethyl group is resistant to oxidative metabolism, offering an advantage over non-fluorinated pyridines (e.g., 1AJ) .

Research Findings and Implications

Computational Similarity Assessment

Methods such as molecular fingerprinting and 3D shape matching (referenced in ) highlight the target compound’s unique combination of rigidity (azetidine) and electronic modulation (CF₃). These features distinguish it from analogs with larger, flexible rings (e.g., pyrrolidine ).

Biological Activity

The compound (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and possible therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H14F3N3OS\text{C}_{15}\text{H}_{14}\text{F}_3\text{N}_3\text{O}\text{S}

This compound features a thieno[3,2-c]pyridine moiety linked to an azetidine ring and a trifluoromethyl-substituted pyridine. The unique structural characteristics suggest potential interactions with various biological targets.

Pharmacological Properties

Research has indicated that compounds containing thieno[3,2-c]pyridine and related structures exhibit various pharmacological activities. Notably, studies have highlighted the following biological activities associated with similar compounds:

  • Antimicrobial Activity : Compounds with thieno[3,2-c]pyridine structures have shown significant antimicrobial properties against various bacterial strains. In vitro studies demonstrated that derivatives of thieno[3,2-c]pyridine exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Some derivatives have been investigated for their anticancer effects. For instance, compounds featuring the thieno[3,2-c]pyridine core were found to inhibit cancer cell proliferation in various human cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggested that these compounds induce apoptosis through the activation of caspase pathways .
  • Anti-inflammatory Effects : The anti-inflammatory potential of thieno[3,2-c]pyridine derivatives has also been explored. In animal models, these compounds reduced pro-inflammatory cytokine levels and showed efficacy in models of acute inflammation .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in disease pathways, such as cyclooxygenases (COXs) and lipoxygenases (LOXs), which play critical roles in inflammation and cancer progression.
  • Modulation of Signaling Pathways : These compounds may modulate key signaling pathways such as NF-kB and MAPK pathways that are crucial in inflammatory responses and cell survival.

Case Studies

Several studies have focused on the biological activity of thieno[3,2-c]pyridine derivatives:

  • Study on Antimicrobial Activity :
    • Researchers synthesized a series of thieno[3,2-c]pyridine derivatives and evaluated their antimicrobial activity against clinical isolates. Results indicated that certain modifications enhanced activity against resistant strains .
  • Study on Anticancer Properties :
    • A study investigated the effects of a thieno[3,2-c]pyridine derivative on human breast cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis via mitochondrial pathways .

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